molecular formula C10H6ClFN2O2 B8079827 1-(4-Chloro-2-fluorophenyl)-1H-imidazole-5-carboxylic acid

1-(4-Chloro-2-fluorophenyl)-1H-imidazole-5-carboxylic acid

Cat. No.: B8079827
M. Wt: 240.62 g/mol
InChI Key: CHUNAWRHSSWQFF-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorophenyl)-1H-imidazole-5-carboxylic acid is a chemical compound characterized by its unique structure, which includes a chloro and a fluoro group on the phenyl ring, and an imidazole ring with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-fluorophenyl)-1H-imidazole-5-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of the phenyl group with an imidazole derivative. The reaction conditions usually require a palladium catalyst, a base, and an appropriate solvent.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can help achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-fluorophenyl)-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The imidazole ring can be reduced to form different derivatives.

  • Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Esters, amides, and other carboxylic acid derivatives.

  • Reduction: Reduced imidazole derivatives.

  • Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(4-Chloro-2-fluorophenyl)-1H-imidazole-5-carboxylic acid has several applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound can serve as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.

  • Industry: It can be used in the production of advanced materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 1-(4-Chloro-2-fluorophenyl)-1H-imidazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-Chloro-2-fluorophenyl)-1H-imidazole-5-carboxylic acid can be compared with other similar compounds, such as:

  • 1-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid: Similar structure but lacks the fluoro group.

  • 1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid: Similar structure but lacks the chloro group.

  • 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a pyrazole ring instead of an imidazole ring.

Uniqueness: The presence of both chloro and fluoro groups on the phenyl ring, along with the imidazole ring, makes this compound unique. This combination of functional groups can lead to distinct chemical and biological properties compared to similar compounds.

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Properties

IUPAC Name

3-(4-chloro-2-fluorophenyl)imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2O2/c11-6-1-2-8(7(12)3-6)14-5-13-4-9(14)10(15)16/h1-5H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUNAWRHSSWQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)N2C=NC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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